molecular formula C13H20N2O2 B6712625 N-(furan-3-ylmethyl)-3,4-dimethylpiperidine-1-carboxamide

N-(furan-3-ylmethyl)-3,4-dimethylpiperidine-1-carboxamide

Cat. No.: B6712625
M. Wt: 236.31 g/mol
InChI Key: KPWCPHNQQPMQQA-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-3,4-dimethylpiperidine-1-carboxamide is a compound that features a furan ring attached to a piperidine ring via a carboxamide linkage

Properties

IUPAC Name

N-(furan-3-ylmethyl)-3,4-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10-3-5-15(8-11(10)2)13(16)14-7-12-4-6-17-9-12/h4,6,9-11H,3,5,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWCPHNQQPMQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C)C(=O)NCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-3,4-dimethylpiperidine-1-carboxamide can be achieved through a series of chemical reactions involving the coupling of furan derivatives with piperidine derivatives. One common method involves the use of microwave-assisted conditions to facilitate the reaction between 2-furoic acid, furfurylamine, and 3,4-dimethylpiperidine. The reaction is typically carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the final product. The scalability of the microwave-assisted method makes it a viable option for industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-3,4-dimethylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Scientific Research Applications

N-(furan-3-ylmethyl)-3,4-dimethylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-3,4-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Furandicarboxylic acid (2,5-FDCA)
  • 2,5-Dimethylfuran (2,5-DMF)
  • Furfuryl alcohol

Uniqueness

N-(furan-3-ylmethyl)-3,4-dimethylpiperidine-1-carboxamide is unique due to its combination of a furan ring and a piperidine ring, which imparts distinct chemical and biological properties. Unlike other furan derivatives, this compound has a carboxamide linkage that enhances its stability and potential for forming specific interactions with biological targets .

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